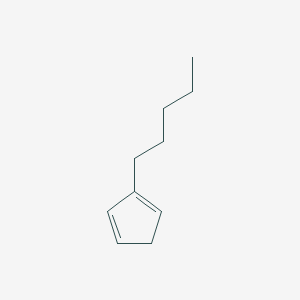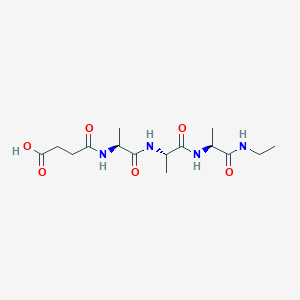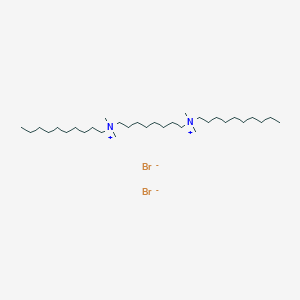
2-Bromobenzyl thioether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobenzyl thioether is an organic compound that belongs to the class of thioethers, which are sulfur analogs of ethers. Thioethers contain a sulfur atom bonded to two carbon atoms. The presence of a bromine atom on the benzyl group adds unique reactivity to this compound, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromobenzyl thioether can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between 2-bromobenzyl chloride and a thiol. The reaction typically occurs under basic conditions, where the thiol acts as a nucleophile, displacing the chloride ion and forming the thioether linkage .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromobenzyl thioether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, leading to the formation of new compounds.
Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, typically reducing the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: The major products are new thioethers or other substituted benzyl compounds.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the corresponding benzyl thioether without the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromobenzyl thioether has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromobenzyl thioether involves its reactivity at the benzylic position. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds. The sulfur atom in the thioether can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromobenzyl chloride: Similar in structure but contains a chloride atom instead of a thioether linkage.
Benzyl thioether: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromobenzyl bromide: Contains two bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness
2-Bromobenzyl thioether is unique due to the presence of both a bromine atom and a thioether linkage. This combination provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
84035-84-7 |
|---|---|
Molekularformel |
C14H12Br2S |
Molekulargewicht |
372.1 g/mol |
IUPAC-Name |
1-bromo-2-[(2-bromophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H12Br2S/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
InChI-Schlüssel |
CLOIRDNBALNYDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CSCC2=CC=CC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
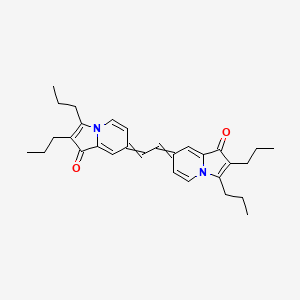
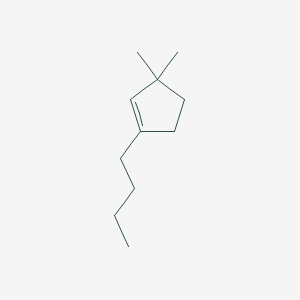

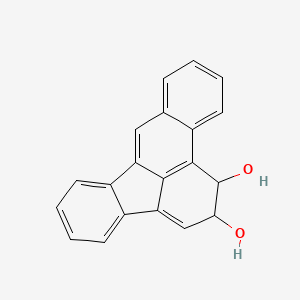

![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
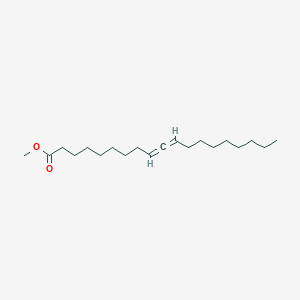
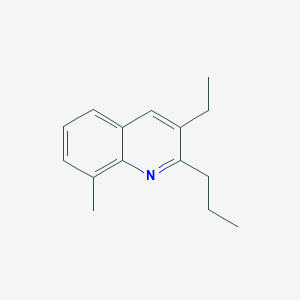

![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
